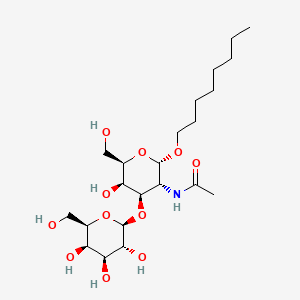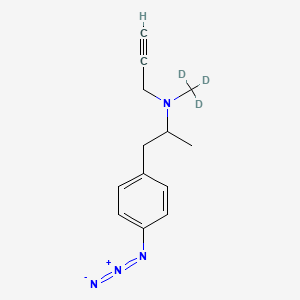![molecular formula C24H23ClN2O2 B565589 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 CAS No. 1246819-26-0](/img/structure/B565589.png)
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 (4CPBA-d8) is an organic compound that belongs to the family of benzoic acid derivatives. It is a stable, water-soluble compound that has been used in a variety of scientific research applications. 4CPBA-d8 has been used in the synthesis of various compounds, as a ligand for the determination of enzyme activity, and as a tool for studying the biochemical and physiological effects of 4CPBA-d8 on living organisms.
Applications De Recherche Scientifique
Neuropsychiatric Disorder Treatments Compounds with structural similarities to the one , particularly those interacting with dopamine D2 receptors (D2Rs), are pivotal in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Such compounds, including arylpiperazine derivatives, exhibit high D2R affinity, essential for their therapeutic potential. Research emphasizes the importance of specific moieties for high D2R affinity, suggesting the role of similar compounds in developing treatments for these disorders (Jůza et al., 2022).
DNA Interaction Studies Hoechst 33258 and its analogues, which share functional groups with the compound , bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These findings indicate potential applications in studying DNA interactions, chromosome analysis, and as a starting point for rational drug design, underscoring the versatility of similar compounds in scientific research (Issar & Kakkar, 2013).
Receptor Modulation and Pharmacology The pro-cognitive effects of certain peptides, which might be indirectly related to compounds like the one through receptor interaction mechanisms, have been explored, with findings suggesting that dopamine receptor modulation plays a significant role in enhancing memory and learning processes. This highlights the compound's potential relevance in studying and treating cognitive impairments (Braszko, 2010).
Antimicrobial and Antifungal Applications Compounds from the Piper species, which could be structurally related to the compound , have shown significant antifungal activities. This indicates the potential for developing new antimicrobial and antifungal agents based on similar compounds, highlighting the importance of this class of chemicals in addressing resistant strains of microorganisms (Xu & Li, 2011).
Propriétés
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29)/i13D2,14D2,15D2,16D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGEKXJPYDBSO-DBVREXLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

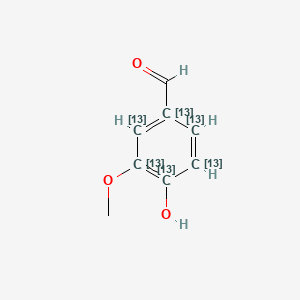

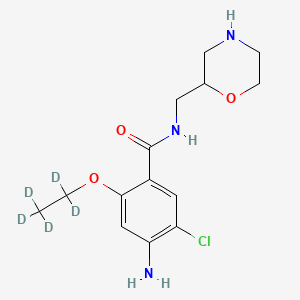

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)

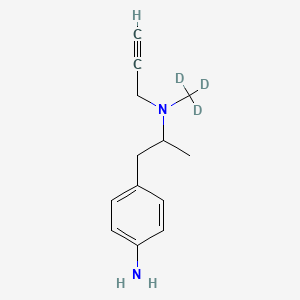

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

